4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that combines a pyridine ring with a pyrrole ring, characterized by the presence of a nitro group and a trifluoromethyl group. This compound falls under the classification of trifluoromethylpyridines, which are known for their diverse applications in medicinal chemistry and material science.
The synthesis of 4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves two primary methods:
In one reported synthesis, the starting material 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes reactions with various aldehydes under specific conditions (e.g., heating in methanol) to yield desired derivatives with varying substituents at the 5-position of the pyrrole ring .
The molecular structure of 4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine consists of:
The molecular formula is , with an InChI Key of BAFLUKHMOURLCD-UHFFFAOYSA-N. The compound's boiling point is reported to be approximately 255 °C .
4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine participates in various chemical reactions typical of heterocyclic compounds. These include:
For example, in one study, reactions involving this compound were performed under reflux conditions with different substituents leading to varied yields and product profiles, highlighting its versatility in synthetic applications .
The mechanism of action for 4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine primarily relates to its interactions within biological systems. It has been demonstrated to act as an inhibitor for certain kinases, which are critical in various signaling pathways.
In biochemical assays, this compound has shown significant inhibition against fibroblast growth factor receptors (FGFRs), indicating its potential in cancer therapeutics. The inhibitory activity is quantified by IC50 values ranging from 7 nM to over 700 nM depending on the specific FGFR subtype targeted .
Relevant data from spectral analysis (NMR, IR) further confirm structural integrity and purity during synthesis processes .
4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has several notable applications:
The strategic incorporation of the trifluoromethyl (–CF₃) group at the C3 position of the pyrrolo[2,3-b]pyridine scaffold leverages halogen exchange chemistry due to the poor nucleophilicity of fluoride ions. Two predominant methodologies dominate industrial-scale synthesis: nucleophilic trifluoromethylation using Ruppert-Prakash reagent (TMSCF₃) and radical-mediated pathways employing CF₃I. Nucleophilic trifluoromethylation proceeds via activation of TMSCF₃ by fluoride sources (e.g., TBAT, CsF) to generate the transient trifluoromethyl anion, which attacks halogenated precursors (e.g., 3-bromo-1H-pyrrolo[2,3-b]pyridine) under anhydrous conditions. This method yields 60–75% of the trifluoromethylated intermediate but suffers from competing deshalogenation byproducts [2] [4].
Radical pathways utilize photoredox or copper catalysis to convert CF₃I into the ·CF₃ radical, which adds to electron-deficient heterocycles. Copper(I) phenanthroline complexes exhibit superior regiocontrol for C3 functionalization, minimizing dimerization side reactions. Critical parameters include:
Table 1: Trifluoromethylation Reagent Efficiency Comparison
Reagent | Catalyst System | Yield Range (%) | Key Limitation |
---|---|---|---|
TMSCF₃ | TBAT, CsF | 60–75 | Moisture sensitivity |
CF₃I | Cu(I)/1,10-phenanthroline | 70–85 | Radical dimerization |
Langlois reagent | TBHP/Fe(II) | 50–65 | Over-oxidation of core |
Umemoto reagent | None | 55–70 | High molecular weight byproducts |
Core assembly prioritizes convergent approaches using halogenated pyridine intermediates and functionalized pyrrole synthons. Two pathways demonstrate scalability:
Pathway A (Pyridine-First):
Pathway B (Pyrrole-First):
Table 2: Ring-Closure Method Efficiency
Method | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioisomer Ratio |
---|---|---|---|---|
Pd-Catalyzed Cyclization | 110 | 12 | 78 | 95:5 (C3 vs C2) |
Acid-Mediated Dehydration | 140 | 6 | 82 | 88:12 |
Photocatalytic C–H/N–H | 25 | 24 | 65 | >99:1 |
Late-stage nitration demands precision due to the electron-withdrawing nature of the –CF₃ group and the heterocycle’s inherent bias toward electrophilic substitution at C5. Directed ortho-metalation (DoM) and catalytic transfer hydrogenation (CTH) address these challenges:
DoM Protocol:
CTH for Chemoselectivity:
Table 3: Catalyst Performance in Nitro Group Manipulation
Catalyst System | Substrate | Functionalization | Selectivity (%) | TOF (h⁻¹) |
---|---|---|---|---|
Pd(OAc)₂/SPhos | 3-(CF₃)-1H-pyrrolo[2,3-b]pyridine | C4 Nitration | 94 | 28 |
Pt/C (3nm) | 4-NO₂-3-CF₃ analog | –NO₂ reduction | 98 | 105 |
Fe₃O₄@SiO₂-Pd | Halogen-containing derivative | –NO₂ reduction | 99 (no dehalogenation) | 87 |
Continuous flow technology addresses three key limitations of batch synthesis: exotherm management during nitration, gas-liquid mass transfer in hydrogenations, and photoreaction uniformity. Implemented solutions include:
Critical operational parameters:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1